8-(3-(benzyl(methyl)amino)propyl)-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione
Description
8-(3-(benzyl(methyl)amino)propyl)-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione is a synthetic purine derivative characterized by a benzyl(methyl)amino propyl side chain attached to an imidazopurine-dione core. Its molecular formula is C21H26N6O2, with a molecular weight of 394.5 g/mol . The compound’s structure includes a 1,7-dimethyl substitution on the imidazo ring and a flexible propyl linker bearing a benzyl(methyl)amino group, which may enhance lipophilicity and influence receptor binding .
Properties
IUPAC Name |
6-[3-[benzyl(methyl)amino]propyl]-4,7-dimethylpurino[7,8-a]imidazole-1,3-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24N6O2/c1-14-12-26-16-17(24(3)20(28)22-18(16)27)21-19(26)25(14)11-7-10-23(2)13-15-8-5-4-6-9-15/h4-6,8-9,12H,7,10-11,13H2,1-3H3,(H,22,27,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WPMXSZITQKNBKP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN2C3=C(N=C2N1CCCN(C)CC4=CC=CC=C4)N(C(=O)NC3=O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24N6O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 8-(3-(benzyl(methyl)amino)propyl)-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione is a derivative of imidazole, a heterocyclic compound known for its diverse biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The molecular formula of the compound is , and it features a complex structure that includes an imidazole ring. The presence of the benzyl(methyl)amino group enhances its interaction with biological targets.
Biological Activity Overview
Imidazole derivatives have been extensively studied for their various biological activities. This compound is particularly noted for its potential as a modulator of adenosine receptors and other targets within the serotonergic system.
Key Biological Activities:
- Adenosine Receptor Modulation : Research indicates that imidazole derivatives can act as positive allosteric modulators of adenosine receptors, particularly the A3 subtype. This modulation can influence numerous physiological processes including inflammation and cancer cell proliferation .
- Anticancer Properties : Studies have shown that imidazole-based compounds exhibit significant anticancer activity by targeting specific pathways involved in tumor growth and metastasis. This compound has been linked to inhibiting cancer cell lines through various mechanisms including apoptosis induction and cell cycle arrest .
- Neuropharmacological Effects : The compound's interaction with serotonin receptors suggests potential applications in treating mood disorders such as depression and anxiety. Its ability to modulate serotonergic pathways may provide therapeutic benefits .
The precise mechanisms through which this compound exerts its biological effects are still under investigation. However, several hypotheses have been proposed based on related studies:
- Receptor Binding : The compound likely binds to specific receptors (e.g., A3 adenosine receptors) altering their activity and influencing downstream signaling pathways.
- Enzymatic Inhibition : It may inhibit enzymes involved in purine metabolism or other cellular processes that are crucial for cancer cell survival.
- Cellular Uptake : The structural features allow for efficient cellular uptake, enhancing its bioavailability and efficacy in target cells.
Table 1: Summary of Biological Activities
Case Study: Anticancer Activity
In a study examining the anticancer effects of imidazole derivatives, it was found that compounds similar to the one demonstrated potent inhibitory effects on lung cancer cell lines. The mechanism involved the induction of apoptosis and disruption of the cell cycle at the G0/G1 phase .
Scientific Research Applications
Computed Properties
| Property | Value |
|---|---|
| XLogP3-AA | 2.6 |
| Hydrogen Bond Donor Count | 0 |
| Hydrogen Bond Acceptor Count | 4 |
| Rotatable Bond Count | 7 |
Chemistry
The compound serves as a versatile building block in organic synthesis. Its unique structure allows for modifications that can lead to the development of new compounds with tailored properties.
Case Study: Synthesis of Analogues
Researchers have synthesized various analogues of this compound to explore structure-activity relationships (SAR). Modifications at the benzyl and propyl groups have led to compounds with enhanced solubility and bioactivity.
Biology
In biological research, this compound has been investigated for its interactions with various biomolecules. Studies have shown its potential as an inhibitor of specific enzymes and receptors.
Interaction Studies
- Receptor Binding : The compound exhibits binding affinity to adenosine receptors, suggesting potential applications in neuropharmacology.
- Enzyme Inhibition : Preliminary studies indicate that it may inhibit certain kinases involved in cancer progression.
Medicine
The therapeutic potential of this compound is being explored extensively. Its anti-inflammatory and anticancer properties are of particular interest.
Therapeutic Applications
- Anti-cancer Activity : In vitro studies have demonstrated that the compound can induce apoptosis in cancer cell lines.
- Anti-inflammatory Effects : Research indicates that it may reduce inflammatory markers in cellular models.
Proposed Pathways
- Adenosine Pathway : By binding to adenosine receptors, the compound may affect neurotransmitter release and neuronal excitability.
- Kinase Pathways : Inhibition of kinases could disrupt signaling pathways involved in cell proliferation and survival.
Comparison with Related Compounds
| Compound Name | Structure | Notable Activity |
|---|---|---|
| 1-Benzyl-7-methyl-3-propyl-1H,8H-imidazo[2,1-f]purine-2,4-dione | structure | Anticancer properties |
| 8-Benzylamino-7-{2-hydroxy-3-[4-(2-hydroxyethyl)-1-piperazinyl]propyl}theophylline | structure | Adenosine receptor antagonist |
| 5-Fluoro-3-phenyl-2-[1-(9H-purin-6-ylamino)propyl]quinazolin-4-one | structure | Inhibits PI3Kδ activity |
Comparison with Similar Compounds
AZ-853 and AZ-861 (Imidazopurine-dione Derivatives)
- Structural Differences: AZ-853: 8-(4-(4-(2-fluorophenyl)piperazin-1-yl)butyl)-1,3-dimethyl-imidazopurine-dione. AZ-861: 8-(4-(4-(3-trifluoromethylphenyl)piperazin-1-yl)butyl)-1,3-dimethyl-imidazopurine-dione. Key distinction: Piperazinyl substituents vs. the benzyl(methyl)amino group in the target compound.
- Pharmacological Profile: Both AZ-853 and AZ-861 exhibit high 5-HT1A receptor affinity (Ki = 0.6 nM and 0.2 nM, respectively) and act as partial agonists . AZ-861 demonstrates stronger agonism in functional assays (e.g., cAMP inhibition, ERK phosphorylation), while AZ-853 shows superior brain penetration and antidepressant efficacy in mice . Side Effects: AZ-853 induces weight gain and α1-adrenolytic effects (reduced blood pressure), whereas AZ-861 causes lipid metabolism disturbances .
Compound 3i (Fluorinated Arylpiperazinyl Derivative)
- Structure : 8-(5-(4-(2-fluorophenyl)piperazin-1-yl)pentyl)-1,3,7-trimethyl-imidazopurine-dione.
- Activity : Exhibits potent 5-HT1A/5-HT7 dual receptor affinity and antidepressant effects at 2.5 mg/kg in the forced swim test (FST) .
- Comparison: The trimethyl substitution and extended pentyl chain in 3i may enhance metabolic stability compared to the target compound’s benzyl(methyl)amino group .
Functional Group Impact on Pharmacokinetics
- Benzyl(methyl)amino vs. Piperazinyl Groups: Piperazinyl derivatives (e.g., AZ-853, AZ-861) show higher 5-HT1A selectivity but variable brain penetration due to polarity differences .
- Methoxypropyl and Hydroxyethyl Substituents :
Side Effect Profiles
- Weight Gain : Observed in AZ-853 but absent in AZ-861, linked to α1-adrenergic and histamine receptor interactions . The target compound’s benzyl group may reduce this risk.
- Cardiovascular Effects: Piperazinyl derivatives (e.g., AZ-853) lower blood pressure via α1-adrenolytic activity, whereas the target compound’s benzyl(methyl)amino group lacks direct evidence of such effects .
Q & A
Basic Research Questions
Q. What are the primary synthetic routes for 8-(3-(benzyl(methyl)amino)propyl)-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione, and how is its structural purity verified?
- Methodological Answer : Synthesis typically involves cyclization of amido-nitriles under mild conditions, with key steps including alkylation of the imidazopurine core followed by functionalization of the benzyl(methyl)amino-propyl side chain . Structural verification employs NMR spectroscopy (e.g., H and C NMR for substituent identification) and high-resolution mass spectrometry (HRMS) to confirm molecular weight and purity (>95%) .**
Q. What in vitro assays are recommended for initial screening of this compound’s biological activity?
- Methodological Answer : Prioritize enzyme inhibition assays (e.g., kinase or phosphodiesterase inhibition) and cell viability assays (e.g., MTT or apoptosis assays) to assess anticancer potential. For neuroactivity, use radioligand binding assays (e.g., 5-HT receptor binding, Ki values) to evaluate serotonin receptor modulation .
Q. How does the benzyl(methyl)amino-propyl substituent influence solubility and bioavailability?
- Methodological Answer : The substituent enhances lipophilicity, necessitating solubility optimization via co-solvents (e.g., DMSO/PBS mixtures) or formulation with cyclodextrins. Bioavailability is assessed using Caco-2 cell permeability assays and pharmacokinetic studies in rodent models .
Advanced Research Questions
Q. What strategies resolve contradictions in receptor selectivity data between in vitro and in vivo models?
- Methodological Answer : Conduct functional selectivity assays (e.g., cAMP accumulation or β-arrestin recruitment for 5-HT) to differentiate biased signaling. Cross-validate using knockout animal models or siRNA-mediated receptor silencing to isolate target-specific effects .
Q. How can molecular docking improve the design of analogs with enhanced 5-HT receptor affinity?
- Methodological Answer : Use crystal structures of 5-HT (e.g., PDB ID 6G79) for docking studies. Focus on optimizing interactions with residues in the orthosteric pocket (e.g., D116, S199) and allosteric modulators. Validate predictions via SAR studies on substituent variations (e.g., fluorophenyl vs. trifluoromethyl groups) .
Q. What experimental designs mitigate off-target effects in preclinical antidepressant studies?
- Methodological Answer : Implement broad receptor profiling (e.g., CEREP panels) to identify off-target binding. Pair with behavioral assays (e.g., forced swim test) in combination with selective antagonists (e.g., WAY-100635 for 5-HT) to confirm mechanism-specific efficacy .
Q. How can metabolic stability be optimized without compromising CNS penetration?
- Methodological Answer : Use human liver microsome (HLM) assays to identify metabolic hotspots (e.g., N-demethylation sites). Introduce deuterium isotopes or bulky substituents (e.g., trifluoromethyl) to block cytochrome P450 metabolism. Assess brain penetration via logP/logD measurements and in situ perfusion models .
Methodological Notes
- Synthesis : Avoid dichloromethane in large-scale reactions due to toxicity; substitute with ethanol or acetonitrile .
- Data Validation : Use triplicate technical replicates in enzyme assays and ANOVA with post-hoc tests for in vivo data .
- Ethical Compliance : Adhere to OECD guidelines for rodent studies, including humane endpoints and 3Rs principles.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
